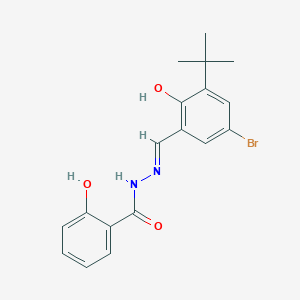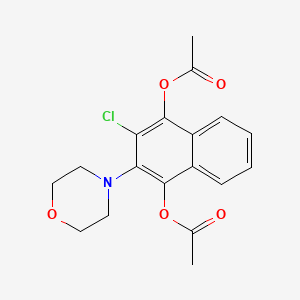![molecular formula C18H18ClNO B5975099 1-[chloro(diphenyl)acetyl]pyrrolidine](/img/structure/B5975099.png)
1-[chloro(diphenyl)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(diphenyl)acetyl]pyrrolidine, also known as CDP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a type of pyrrolidine, which is a heterocyclic organic compound that contains a nitrogen atom in the ring structure. In
Mécanisme D'action
The mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are important for cognitive function and reward processing.
Biochemical and Physiological Effects
1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects in animal models. In rats, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to improve learning and memory performance in a maze task. In mice, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to reduce pain sensitivity and inflammation in a model of arthritis. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[chloro(diphenyl)acetyl]pyrrolidine in lab experiments is its relatively high yield and purity. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using 1-[chloro(diphenyl)acetyl]pyrrolidine is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-[chloro(diphenyl)acetyl]pyrrolidine. One area of interest is the potential use of 1-[chloro(diphenyl)acetyl]pyrrolidine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine and its effects on neurotransmitter systems in the brain. Finally, there is a need for the development of new analytical methods for the detection of 1-[chloro(diphenyl)acetyl]pyrrolidine in biological samples, which will be important for future pharmacokinetic studies.
Méthodes De Synthèse
The synthesis of 1-[chloro(diphenyl)acetyl]pyrrolidine involves the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This intermediate is then reacted with pyrrolidine to form 1-[chloro(diphenyl)acetyl]pyrrolidine. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
1-[chloro(diphenyl)acetyl]pyrrolidine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative diseases. In pharmacology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been studied for its potential use as an analgesic and an anti-inflammatory agent. In toxicology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been used as a reference compound for the development of analytical methods for the detection of drugs in biological samples.
Propriétés
IUPAC Name |
2-chloro-2,2-diphenyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17(21)20-13-7-8-14-20/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSRMRAHFIFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-diphenyl-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate](/img/structure/B5975045.png)
![1-{[1-({6-[(1-cyclopropylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5975055.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B5975064.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5975070.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5975091.png)

![2-{4-(4-ethynylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975105.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5975114.png)
![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5975134.png)